

Data Presentation: Performance Metrics of BG48 vs. Competitor A

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Compound of Interest

Compound Name: BG48
CAS No.: 1628784-53-1
Cat. No.: B606055

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To evaluate the efficacy and specificity of **BG48**, its performance was benchmarked against "Competitor A," a widely used inhibitor for the same target kinase. The following tables summarize the quantitative data from key in vitro experiments.

Table 1: In Vitro Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC₅₀) of **BG48** and Competitor A against the target kinase and two common off-target kinases. A lower IC₅₀ value indicates higher potency.

Compound	Target Kinase IC ₅₀ (nM)	Off-Target Kinase 1 IC ₅₀ (nM)	Off-Target Kinase 2 IC ₅₀ (nM)
BG48	15	1,250	2,800
Competitor A	45	850	1,500

Table 2: Cell Viability Assay in Cancer Cell Line HCT116

This table shows the half-maximal effective concentration (EC50) required to reduce cell viability by 50% in the HCT116 cancer cell line, which is dependent on the target kinase pathway.

Compound	Cell Viability EC50 (nM)
BG48	50
Competitor A	150

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and independent verification.

1. In Vitro Kinase Inhibition Assay

This protocol describes the method used to determine the IC50 values for **BG48** and Competitor A.

- Objective: To measure the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
- Materials: Recombinant human kinases, ATP, substrate peptide, inhibitors (**BG48**, Competitor A), kinase buffer, and a luminescence-based detection reagent.
- Procedure:
 - A serial dilution of each inhibitor is prepared in DMSO and then diluted in kinase buffer.
 - The recombinant kinase and substrate peptide are mixed in a 384-well plate.
 - The inhibitor dilutions are added to the wells, and the plate is incubated for 15 minutes at room temperature.
 - The kinase reaction is initiated by adding ATP. The reaction proceeds for 1 hour at room temperature.

- A luminescence-based detection reagent is added to measure the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.
- Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
- IC50 values are calculated by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay (MTT)

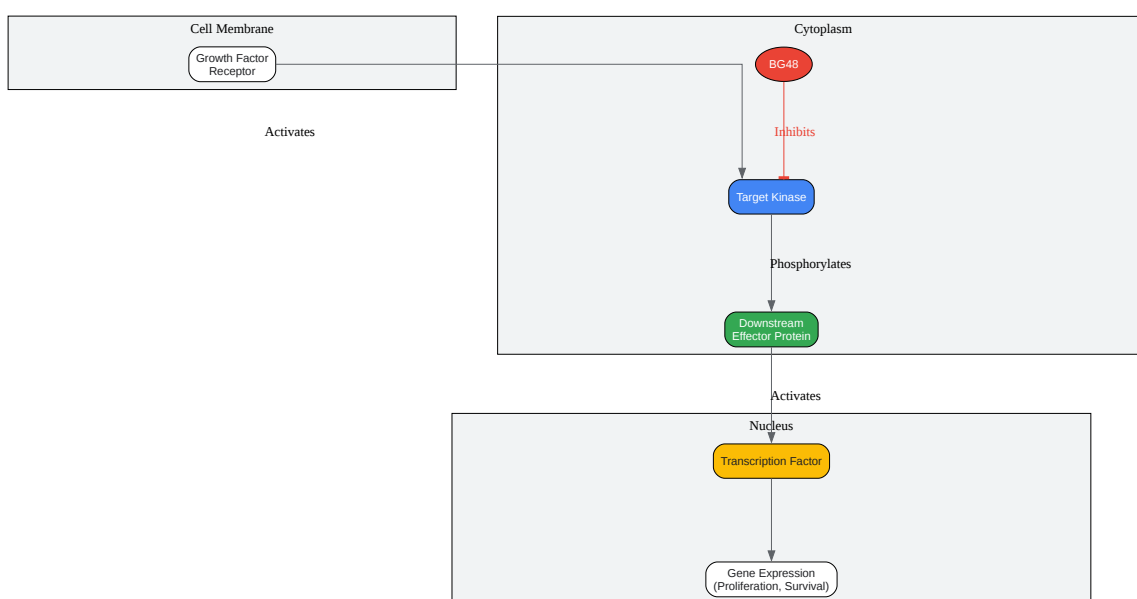
This protocol outlines the procedure for assessing the effect of **BG48** and Competitor A on the viability of the HCT116 cell line.

- Objective: To determine the concentration of inhibitor required to reduce cell viability by 50% (EC50).
- Materials: HCT116 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, inhibitors (**BG48**, Competitor A), MTT reagent, and DMSO.
- Procedure:
 - HCT116 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
 - A serial dilution of each inhibitor is prepared and added to the cells. A vehicle control (DMSO) is also included.
 - The cells are incubated with the inhibitors for 72 hours.
 - The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.
 - The media is removed, and DMSO is added to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a plate reader.
 - Cell viability is calculated as a percentage relative to the vehicle control.

- EC50 values are determined by plotting the dose-response curve.

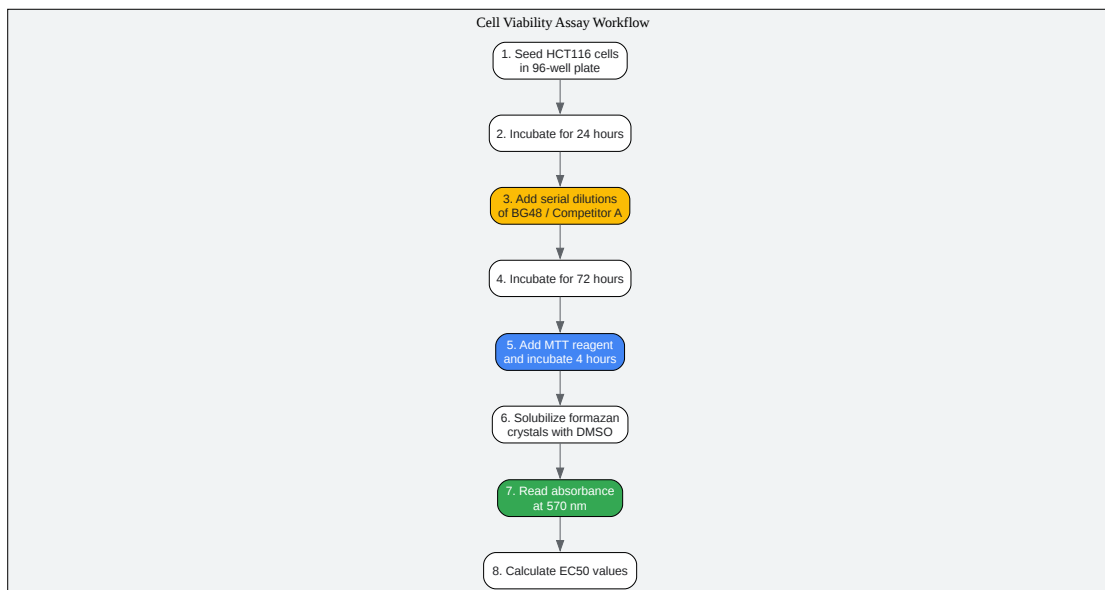
Mandatory Visualizations

The following diagrams illustrate the signaling pathway targeted by **BG48** and the workflow of the cell viability experiment.



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BG48 inhibits the target kinase, blocking downstream signaling.



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Workflow for determining cell viability EC50 values.

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